Silver nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

For more Solubility (Complete) data for SILVER NITRATE (6 total), please visit the HSDB record page.

122 G SOL IN 100 CC WATER @ 0 °C

952 G SOL IN 100 CC WATER @ 190 °C

1 g sol in 30 ml alcohol; 1 g sol in 6.5 ml boiling alcohol; 1 g sol in 253 ml acetone; readily sol in ammonia water

SOL IN ETHER, GLYCEROL

245 g/100 g of water

Solubility in water: very good

Synonyms

Canonical SMILES

Nanomedicine

Catalysis

Antimicrobial Applications

Silver nitrate is used in the field of Antimicrobial Applications . Major applications of nanosilver include its use as an antimicrobial agent . Owing to its antimicrobial property, it has been exploited in various food industries and in the textile industry .

Photography

Silver nitrate is used in the field of Photography . It has been used in the recording of both motion pictures and has been used to develop negatives and pictures . It is used to create light-sensitive emulsions on photographic film and paper, where it reacts with light to form silver halide crystals, which are then developed into visible images using chemical developers .

Antiviral Applications

Silver nitrate is used in the field of Antiviral Applications . Silver nanoparticles are known for their antiviral properties . For the treatment of burns, wounds, and also bacterial infections silver is used in the form of silver nitrate or even as metallic silver .

Antifungal Applications

Silver nitrate is used in the field of Antifungal Applications . Silver nanoparticles are known for their antifungal properties . For the treatment of burns, wounds, and also bacterial infections silver is used in the form of silver nitrate or even as metallic silver .

Nanoelectronics and Nanoengineering

Silver nitrate is used in the field of Nanoelectronics and Nanoengineering . Innovative technological processes, nanomotors, nanoactuators, nanodevices, micro-opto-electro-mechanical systems (MEMS, MOEMS), ultra-large integrated circuits (ULCI), nano-robots, etc. were the new applications .

Diagnostic Applications

Silver nitrate is used in the field of Diagnostic Applications . Major applications of silver nanoparticles include diagnostic applications such as biological tags in biosensors, assays, and quantitative detection .

Conductive Applications

Silver nitrate is used in the field of Conductive Applications . It is used in conductive inks, pastes, and fillers .

Optical Applications

Silver nitrate is used in the field of Optical Applications . It is used in metal-enhanced fluorescence and surface-enhanced Raman scattering .

Household Applications

Silver nitrate is used in the field of Household Applications . It is used in pesticides and wastewater treatment .

Anticancer and Antidiabetic Applications

Silver nitrate is used in the field of Anticancer and Antidiabetic Applications . Major applications of nanosilver include its use as anticancer, antidiabetic agent .

Photo-Electricity

Silver nitrate is used in the field of Photo-Electricity . Silver nanoparticles are intensively studied due to their unique properties and applications . They have excellent function such as photo-electricity .

Biosensors

Silver nitrate is used in the field of Biosensors . Silver nanoparticles are used in biosensors .

Surface-Enhanced Raman Scattering (SERS)

Silver nitrate is used in the field of Surface-Enhanced Raman Scattering (SERS) . Silver nanoparticles are used in SERS .

Wastewater Treatment

Silver nitrate is used in the field of Wastewater Treatment . It is used in wastewater treatment .

Food Industry

Silver nitrate is used in the field of Food Industry . Owing to its antimicrobial property, it has been exploited in various food industries .

Textile Industry

Silver nitrate is used in the field of Textile Industry . Owing to its antimicrobial property, it has been exploited in the textile industry .

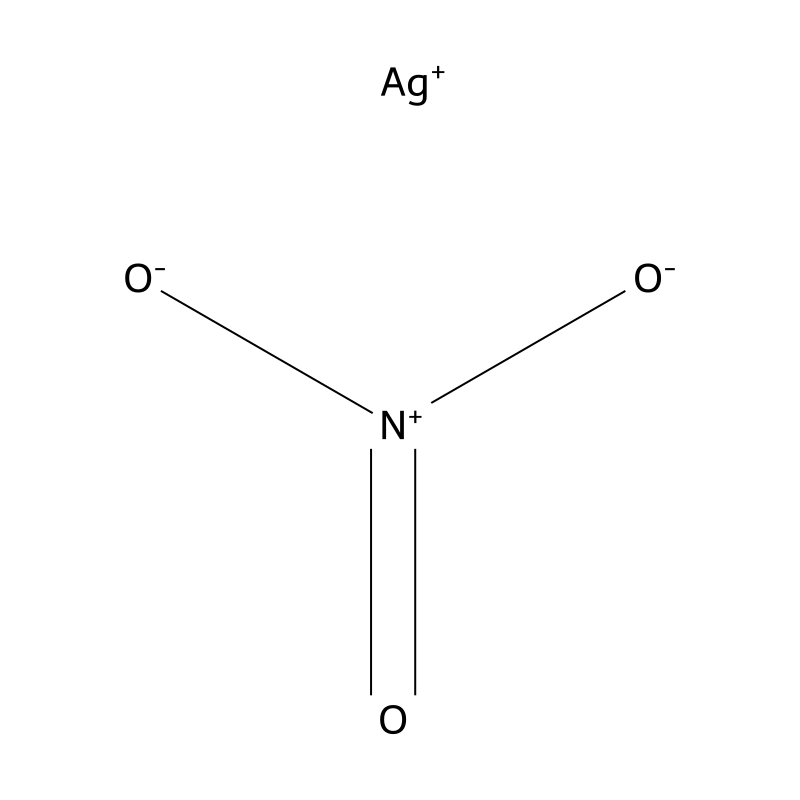

Silver nitrate is a white crystalline solid that is highly soluble in water. It has a melting point of approximately 209.7 degrees Celsius and decomposes upon heating to produce elemental silver, nitrogen dioxide, and oxygen . The compound consists of silver cations (Ag⁺) and nitrate anions (NO₃⁻), forming an ionic bond. Silver nitrate is sensitive to light and can undergo photodecomposition, making it useful in photographic processes .

Antimicrobial Activity:

In dilute solutions, silver nitrate exhibits mild antiseptic properties. It is believed to denature proteins on the bacterial cell wall and membrane, leading to cell death []. However, its use as an antiseptic is limited due to the availability of safer alternatives.

Cauterization:

Silver nitrate sticks, also known as lunar caustic, can be used to cauterize wounds and remove granulation tissue. The silver ion reacts with tissue proteins, causing them to coagulate and form a scab that promotes healing.

Analytical Chemistry:

The precipitation reactions of silver nitrate with halide ions are utilized in gravimetric analysis to determine the amount of halides present in a sample.

Silver nitrate is a corrosive and toxic compound. Skin contact can cause irritation and staining. Ingestion can lead to serious health problems, including gastrointestinal distress and methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.

Safety Precautions:

- Wear gloves, eye protection, and a lab coat when handling silver nitrate.

- Work in a well-ventilated area.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to local regulations.

- Redox Reactions: When a copper rod is placed in a silver nitrate solution, a redox reaction occurs:

This reaction produces copper(II) nitrate and metallic silver . - Decomposition: Upon heating, silver nitrate decomposes as follows:

This decomposition occurs at temperatures around 440 degrees Celsius- Vedantu" class="citation ml-xs inline" data-state="closed" href="https://www.vedantu.com/chemistry/silver-nitrate" rel="nofollow noopener" target="_blank"> .- Analytical Chemistry: Silver nitrate is employed in titrations to detect halide ions due to its ability to form precipitates with chloride, bromide, or iodide ions

Silver nitrate is typically synthesized by reacting metallic silver with nitric acid. The reaction can be performed under controlled conditions to minimize the release of toxic nitrogen oxides:

- Using cold and diluted nitric acid:

- Using hot and concentrated nitric acid:

These reactions yield silver nitrate along with water and nitrogen oxides as byproducts

Several compounds share similarities with silver nitrate, primarily due to their silver content or ionic nature. Below are some comparable compounds:

Compound Chemical Formula Key Characteristics Silver chloride AgCl Forms a white precipitate; used in photography Silver bromide AgBr Light-sensitive; used in photographic films Silver acetate AgC₂H₃O₂ Used in organic synthesis; less soluble than nitrates Silver sulfide Ag₂S Forms black precipitate; used in jewelry Uniqueness of Silver Nitrate

Silver nitrate stands out due to its high solubility in water compared to other silver salts like silver chloride or silver sulfide. Its versatility as a precursor for synthesizing other silver compounds further enhances its significance in both laboratory and industrial applications . Additionally, its unique photoreactive properties make it indispensable in traditional photography practices.

Silver nitrate crystallizes in the orthorhombic crystal system, which has been consistently confirmed through multiple X-ray diffraction studies conducted over several decades [1] [2] [3]. The most widely accepted space group assignment is Pbca (No. 61), though some sources also report P212121 (No. 19) as an alternative assignment [1] [3].

The lattice parameters for silver nitrate demonstrate remarkable consistency across different investigations. The unit cell dimensions are typically reported as:

The point group symmetry belongs to 222, reflecting the three mutually perpendicular twofold rotation axes characteristic of the orthorhombic system [1] [3]. Each unit cell contains Z = 8 formula units of silver nitrate, resulting in a calculated density of 4.35 g/cm³ [1] [2] [3].

Crystal System Space Group Point Group a (Å) b (Å) c (Å) Z Density (g/cm³) Orthorhombic Pbca (No. 61) 222 6.997 7.325 10.118 8 4.35 Orthorhombic P212121 (No. 19) D2 6.992 7.335 10.125 8 4.35 Coordination Geometry of Silver(I) Cations

The coordination environment of silver(I) cations in silver nitrate exhibits remarkable structural complexity that distinguishes it from other metal nitrate compounds. Silver atoms adopt multiple coordination geometries depending on the specific structural context and environmental conditions [1] [2] [4] [5].

The primary coordination geometry involves silver(I) centers bonded to six oxygen atoms in a distorted octahedral arrangement [2]. This six-coordinate environment represents the most common structural motif in bulk silver nitrate crystals. However, the high polarizing power of the small silver(I) cations creates significant distortions from ideal octahedral geometry [2].

Additional coordination modes have been documented in various silver nitrate complexes and structural variants:

- Trigonal planar coordination involving three oxygen atoms from nitrate ligands [1]

- Distorted tetrahedral geometry with four oxygen donors, particularly in coordination polymer networks [4]

- Distorted square pyramidal arrangements with five coordinating atoms in mixed oxygen-nitrogen environments [5]

Coordination Number Geometry Ligand Environment Structural Context 6 Distorted octahedral Six oxygen atoms Polymeric network 3 Trigonal planar Three oxygen atoms Monomeric units 4 Distorted tetrahedral Four oxygen atoms Dimeric bridging 5 Distorted square pyramidal Mixed O/N environment Extended framework The unique structural feature of silver nitrate lies in its three-dimensional ionic framework where no oxygen atom is uniquely associated with any single silver atom [2]. This creates an extended network structure that differs fundamentally from other metal nitrate compounds of the AXO₃ type [2].

Bond Length Variations in Ag–O and N–O Networks

The bond length distributions in silver nitrate networks reveal significant variation that reflects the complex coordination environment and structural flexibility of the silver(I) cations. Analysis of multiple crystallographic studies provides comprehensive data on the range of interatomic distances present in these systems [1] [2] [6] [4] [7] [5].

Silver-Oxygen Bond Lengths exhibit considerable variation depending on the coordination mode and structural context:

The primary Ag-O coordination bonds in the nitrate networks range from 2.384 to 2.702 Å, with an average distance of approximately 2.543 Å [1]. These distances represent the main coordination sphere interactions between silver(I) cations and nitrate oxygen atoms.

Bridging silver-oxygen interactions in coordination polymer networks show distances in the range of 2.492 to 2.585 Å [4] [5], while stronger coordination bonds in dimeric units demonstrate shorter distances of 2.210 to 2.198 Å [6].

Secondary weak contacts between silver and oxygen atoms extend to 2.57-2.68 Å [7], representing longer-range electrostatic interactions that contribute to the overall structural stability.

Silver-Silver Contacts are particularly noteworthy, with Ag-Ag distances of 3.227 Å representing metallic-type interactions between silver atom pairs [1] [2]. These contacts contribute to the unique electronic properties of the silver nitrate structure.

Nitrogen-Oxygen Bond Lengths within the nitrate ions range from 1.205 to 1.262 Å [8], with an average distance of 1.234 Å. These covalent bonds represent the internal structure of the nitrate anions and remain relatively constant across different structural environments.

Bond Type Bond Length Range (Å) Average Length (Å) Bond Character Ag-O (nitrate) 2.384 - 2.702 2.543 Coordination bond Ag-O (bridging) 2.210 - 2.198 2.204 Strong coordination Ag-O (weak contact) 2.57 - 2.68 2.625 Weak interaction Ag-Ag (metallic contact) 3.227 3.227 Metallic contact N-O (nitrate) 1.205 - 1.262 1.234 Covalent bond Temperature-Dependent Phase Transitions

Silver nitrate exhibits multiple temperature-dependent phase transitions that significantly affect its structural and physical properties. These transitions have been characterized through various experimental techniques including calorimetry, X-ray diffraction, and neutron diffraction studies [9] [10] [11].

The solid-solid phase transition occurs at 159.4°C (432.4 K) and represents a fundamental reorganization of the crystal structure [9]. This transition is accompanied by an enthalpy change of 561 ± 4 cal/mol, indicating a significant structural rearrangement within the solid state [9]. Calorimetric studies have confirmed this transition as a first-order phase change with distinct thermal signatures [9].

The melting point of silver nitrate occurs at 212°C (485 K), marking the transition from crystalline solid to liquid phase [12] [13]. This temperature represents the upper limit for solid-state structural studies and applications requiring the crystalline form of the compound.

At elevated temperatures, thermal decomposition begins around 440°C (713 K), where silver nitrate decomposes according to the reaction: 2AgNO₃ → 2Ag + 2NO₂ + O₂ [1]. This decomposition reaction represents the complete breakdown of the compound rather than a simple phase transition.

Low-temperature phase transitions have been observed in silver nitrate complexes, particularly in glycine silver nitrate systems. A ferroelectric transition occurs at 218 K (-55°C), involving displacement of silver(I) ions and resulting in significant changes to the coordination geometry [11]. This transition has been attributed to second-order Jahn-Teller effects of the silver(I) cations [11].

Complex-dependent transitions occur in silver nitrate adducts, such as the silver nitrate-triphenylphosphine system, which exhibits a solid-solid phase transition at 300 K (27°C) [10]. This transition involves changes in space group symmetry and has been characterized through multinuclear solid-state nuclear magnetic resonance spectroscopy [10].

Transition Type Temperature (°C) Temperature (K) Enthalpy Change Structural Change Solid-solid transition 159.4 432.4 561 cal/mol Crystal reorganization Melting point 212 485 Not specified Crystalline to liquid Decomposition 440 713 Decomposition AgNO₃ → Ag + NO₂ + O₂ Low-temperature transition -55 218 Not specified Ferroelectric transition Complex transition 27 300 Not specified Space group change Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )Physical Description

Silver nitrate appears as a colorless or white crystalline solid becoming black on exposure to light or organic material.

Pellets or Large Crystals, Liquid; Liquid; Dry Powder, Water or Solvent Wet Solid

Colorless, odorless crystals; Soluble (122 grams in 100 cc of water at 0 deg C; [HSDB]

ODOURLESS COLOURLESS OR WHITE CRYSTALS.Color/Form

Colorless rhombic cyrstals

Transparent large crystals or white small crystalsHydrogen Bond Acceptor Count

3Exact Mass

168.89291 g/molMonoisotopic Mass

168.89291 g/molBoiling Point

824 °F at 760 mmHg (Decomposes) (NTP, 1992)

440 °C (decomposes)Heavy Atom Count

5Taste

Bitter, metallic tasteDensity

4.35 at 66.2 °F (USCG, 1999) - Denser than water; will sink

5.35Odor

OdorlessDecomposition

When heated to decomposition ... emits toxic fumes of /nitrogen oxides/.

DECOMP @ 440 °C INTO METALLIC SILVER, NITROGEN, OXYGEN & NITROGEN OXIDES.

444 °CAppearance

Solid powderMelting Point

414 °F (NTP, 1992)

212 °CStorage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).UNII

95IT3W8JZEGHS Hazard Statements

H272: May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]Therapeutic Uses

Anti-Infective Agents, Local

SILVER NITRATE AS 0.5% SOLN IS USED IN TREATMENT OF EXTENSIVE BURNS, USUALLY IN CONJUNCTION WITH GENTAMICIN, KANAMYCIN, & OR MAFENIDE.

MEDICATION (VET): 1% AQ SOLN HAS ... ASTRINGENT & ANTISEPTIC FUNCTIONS & IS USED IN SINUSES OF TURKEYS, DAILY ON ULCERATED OR INFLAMED CORNEAS & CONJUNCTIVAL TISSUE (0.5-1.0%) OF FISH, CATTLE OR DOGS WHERE IT ALSO DESTROYS THELAZIA NEMATODES ... & TOPICALLY ON BURNS (0.5-1.0%). STRONGER SOLN ... TOPICALLY ON STOMATITIS LESIONS OF CATTLES ... .

/SRP: FORMER/ MEDICATION (VET): 50 ML OF 0.5% SOLN INTRAUTERINE HAS BEEN RECOMMENDED IN ENDOMETRITIS OF COWS. GLYCERINATED SOLN ... CAN BE USED TO DESTROY PATENT URACHUS IN FOALS. WEAK SOLN (1%) CAN BE USED ORALLY TO CONTROL GASTRIC BLEEDING, & IT /HAS BEEN/ ... USED AS INTESTINAL ANTISEPTIC.

For more Therapeutic Uses (Complete) data for SILVER NITRATE (23 total), please visit the HSDB record page.Pharmacology

Silver Nitrate is an inorganic chemical with antiseptic activity. Silver nitrate can potentially be used as a cauterizing or sclerosing agent.MeSH Pharmacological Classification

Anti-Infective Agents, LocalATC Code

D - Dermatologicals

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AL - Silver compounds

D08AL01 - Silver nitrateMechanism of Action

To elucidate the possible mechanism of initiation of lipid peroxidation in silver nitrate treated erythrocytes, the effect of AgNO3 on Hb catalyzed peroxidation of phospholipid liposomes was studied. Ag+ significantly increases the rate of Hb-catalyzed peroxidation. The inhibition of this effect by superoxide dismutase and catalase suggests that superoxide radical and H2O2 are involved. It was demonstrated also that Ag+ potentiates the Hb autoxidation and increases the binding of Hb to the erythrocyte membrane.

Silver nitrate exhibits antiseptic, germicidal, astringent, and caustic or escharotic activity. These effects may result from silver ions readily combining with sulfhydryl, carboxyl, phosphate, amino, and other biologically important chemical groups. When silver ions interact with proteins, physical properties of the protein are usually altered; the protein may be denatured and precipitation usually occurs. Silver ions act on the surface of bacteria causing substantial changes in the cell wall and membrane. The germicidal activity of silver nitrate may be attributed to precipitation of bacterial proteins by liberated silver ions.Pictograms

Oxidizer;Corrosive;Environmental Hazard

Impurities

Heavy metal impurities, such as copper, lead and iron, are precipitated by increasing the pH of the solution to 5.5-6.5 with silver oxide and then boiling.Other CAS

7761-88-8Absorption Distribution and Excretion

SILVER, AS AG NITRATE, IS ABSORBED FROM THE RESP & GI TRACTS ... ABSORPTION OF SILVER NITRATE THROUGH THE INTACT SKIN IS OF NO PHYSIOLOGICAL SIGNIFICANCE, HOWEVER, SOME ABSORPTION THROUGH MUCOUS MEMBRANES OF THE NOSE & THROAT PROBABLY OCCURS. ABSORBED SILVER IS TENACIOUSLY RETAINED ... IN ELASTIC TISSUES THROUGHOUT THE BODY.

... Silver in brain and spinal cord sections from rats treated with ... silver nitrate was visualized by physical appearance. The silver penetrated the blood brain barrier and accumulated in the neurons and glia. The distribution of silver in the central nervous system was heterogeneous. Even with low doses and short survival periods, silver accumulated in large motorneurons in the brain stem and spinal cord and in the neurons in the cerebellar nuclei. Silver was only found in the diecenphalic and telecenphalic structures after extensive exposure. Silver distribution following oral ... AgNO3 treatment ... resulted in a relatively high content of silver in the glia. ... Electron microscopic studies /revealed/ ... silver ... intracellularly in the lysosomes and extracellularly in basement membranes and elastic fibers of the vessels.

All forms of silver are cumulative once they enter body tissues, and very little is excreted.

In argyric rats given 0.5 percent silver nitrate in their drinking water for nine months, silver was especially found in lysosomes of the liver's Kupffer cells, at the basal membrane of the capillaries, and the connective tissue cells of the pancreas.

For more Absorption, Distribution and Excretion (Complete) data for SILVER NITRATE (17 total), please visit the HSDB record page.Metabolism Metabolites

/The investigators/ reported that rats injected iv with radioactive silver nitrate excreted silver in the bile mainly bound to a low molecular-wt complex which appeared to be glutathione.

A marked variation in biliary excretion was observed in different species administered silver as silver nitrate in a single iv injection at 0.1 mg/kg of silver over a 2 hour period ... . Thirty minutes after treatment, male Sprague Dawley rats excreted silver into the bile at a rate of 0.25 ug/min/kg, New Zealand White male rabbits excreted 0.05 ug/min/kg, and mongrel male dogs excreted 0.005 ug/min/kg. The concentration of silver in the plasma was markedly lower in the dog than in the rat or rabbit, indicating a larger volume of distribution in the dog. This variation appears to be attributable to differences in the transfer of silver from liver to bile. The species with the lowest biliary excretion rate (dog) had the highest liver concentration of silver (rat 1.24, rabbit = 2.13 and dog = 2.9 ug silver/g liver). In all species, the concentration of silver in the bile was greater than that in plasma with no observable dose gradient, thereby indicating an active transport process and a saturable mechanism.

Silver and its compounds can be absorbed via inhalation, while silver compounds can also be absorbed orally and dermally. It distributes throughout the body in the blood, particularily to the liver. Insoluble silver salts are transformed into soluble silver sulfide albuminates, bind to amino or carboxyl groups in RNA, DNA, and proteins, or are reduced to metallic silver by ascorbic acid or catecholamines. Metallic silver is oxidized and may deposit in the tissues, causing arygria. Silver is eliminated primarily in the faeces. Intake of some amount of nitrates and nitrites is a normal part of the nitrogen cycle in humans. In vivo conversion of nitrates to nitrites can occur in the gastrointestional tract under the right conditions, significantly enhancing nitrates' toxic potency. The major metabolic pathway for nitrate is conversion to nitrite, and then to ammonia. Nitrites, nitrates, and their metabolites are excreted in the urine. (L1137, L808)Wikipedia

Silver nitrate

1-Aminocyclopropane-1-carboxylic_acidDrug Warnings

VET: STRONG SOLN OR "STICKS" ARE NO LONGER CONSIDERED SAFE FOR CAUTERY OF CORNEAL ULCERS.

THE COMPOUND HAS ... BEEN USED IN TREATMENT OF TRAUMATIC WOUNDS, BUT PRESENT EVIDENCE INDICATES THAT SILVER NITRATE MAY ACTUALLY INCREASE INFECTION RATE.

MOST IMPORTANT ADVERSE EFFECT OF BURN THERAPY USING SILVER NITRATE IS DEPLETION OF CHLORIDE CAUSED BY PRECIPITATION OF INSOL SILVER CHLORIDE; THIS IS ... LIKELY TO OCCUR IF ... APPLIED TO EXTENSIVE AREAS OVER PROLONGED PERIODS. ... SMALL AMT MAY BE ABSORBED THROUGH SKIN OVER PROLONGED PERIODS, RESULTING IN ARGYRIA ... .

... SILVER NITRATE MAY CAUSE SEVERE LOCAL IRRITATION /WHEN EMPLOYED FOR PROPHYLAXIS OF OPHTHALMIA NEONATORUM/.

For more Drug Warnings (Complete) data for SILVER NITRATE (8 total), please visit the HSDB record page.Biological Half Life

Silver injected into rats as radioactive silver nitrate had a half-time of 2.2 days. ... For rats given a single ip injection of radioactive silver nitrate, a 50% reduction in radioactivity of whole blood, plasma, kidney, & liver after approx 40 hr. A 50% reduction in the radioactivity content of spleen occurred after about 70 hr while that of brain took about 84 hr. The biological half-time of silver in the lungs of a human exposed to silver has been estimated to be 1 day, while that in the liver was 52 days.

The biphasic elimination half-times after silver nitrate ingestion by monkeys were 0.3 & 3 days.

Whole-body retention studies in mice and monkeys following oral dosing with radiolabeled silver nitrate indicate that silver excretion in these species follows a biexponential profile with biological half-lives of 0.1 and 1.6 days in mice and 0.3 and 3 days in monkeys. In similarly exposed rats and dogs, silver excretion followed a triexponential profile with biological half-lives of 0.1, 0.7, and 5.9 days in rats and 0.1, 7.6, and 33.8 days in dogs .. .Use Classification

Agrochemicals -> Pesticides

Hazard Classes and Categories -> Corrosives

Cosmetics -> Hair dyeingMethods of Manufacturing

Silver is dissolved in dilute nitric acid and the soln evaporated. The residue is heated to a dull red color to decomp any copper nitrate, dissolved in water, filtered and recrystallized.General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Adhesive Manufacturing

Fabricated Metal Product Manufacturing

Electrical Equipment, Appliance, and Component Manufacturing

Photographic Film, Paper, Plate, and Chemical Manufacturing

Printing Ink Manufacturing

Nitric acid silver(1+) salt (1:1): ACTIVE

IN WEIGHING & PACKING-ROOM, CRYSTALLINE SILVER NITRATE IS DONE UP INTO PACKETS BY METHODS WHICH ARE ENTIRELY ENCLOSED.

Not photosensitive when pure; presence of trace amounts of organic material promotes photoreduction. Reduced by hydrogen sulfide in the dark.

Phenylmercuric borate 0.005% was a suitable preservative for silver nitrate eye-drops sterilized by filtration.Analytic Laboratory Methods

Simple concn techniques ... for detecting heavy metals in water. ... Silver nitrate is concentrated through evaporation. Compounds are redissolved in citric acid and were suitable for paper and microthin-layer chromatographic-enzymatic separation by a 0.1% NaCl solvent system. The heavy metal compounds were detected by horse liver acetone powder succinate dehydrogenase inhibition, using 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT)-sodium succinate-N-methylphenazonium methosulfate mixture as the chromogenic reagent. Microgram amounts of ... silver ... were separated and identified.Storage Conditions

... Protect from light and store in inert, collapsible containers or in other suitable single-dose containers at 15-30 °C; freezing of the ophthalmic soln should be avoided and the soln should not be used when cold.Interactions

SELENITE (1 UMOL/KG) INHIBITED BILIARY EXCRETION OF AG+. SILVER NITRATE DID NOT INFLUENCE SELENIUM EXCRETION. PRETREATMENT WITH SELENITE CAUSED RETENTION /OF SILVER/ IN BLOOD, KIDNEY, & BRAIN. EFFECTS ATTRIBUTED TO FORMATION OF THE ALMOST INSOL COMPLEX AG2SE.

... Topical treatment /of oral tissues/ with PGF2-alpha ... decreased or inhibited the caustic response of subsequent exposure to silver nitrate ... indicating that PGF2-alpha has some cytoprotective action on the human oral mucosa. Submucosal injection of PGF2-alpha induced a mild vasodilation. ... An inflammatory response occurred after injection of PGF2-alpha and smearing of the tissue with caustics, but this disappeared in 15-30 minutes.Stability Shelf Life

Light sensitive.

On exposure to air or light in the presence of organic matter, silver nitrate becomes grey or greyish-black.

In the presence of a trace of nitric acid, silver nitrate is stable to 350 °CDates

Last modified: 08-15-20231: Zhu H, Jiang H, Yu J, Song X, Zhao H, Li J, Geng Y, Wang D. Application coordination agent in high-speed counter-current chromatography for the preparative separation and isolation ginkgolic acids from the sarcotesta of Ginkgo biloba L. J Sep Sci. 2018 Oct 10. doi: 10.1002/jssc.201800637. [Epub ahead of print] PubMed PMID: 30302914.

2: Cougot N, Douillard T, Dalmas F, Pradelle N, Gauthier R, Sanon C, Grosgogeat B, Colon P, Chevalier J. Towards quantitative analysis of enamel erosion by focused ion beam tomography. Dent Mater. 2018 Oct 6. pii: S0109-5641(18)30204-5. doi: 10.1016/j.dental.2018.08.304. [Epub ahead of print] PubMed PMID: 30301623.

3: Steyskal EM, Seidl M, Simic S, Wurschum R. Enhanced Charging-Induced Resistance Variations of Nanoporous Gold by Dealloying in Neutral Silver Nitrate Solution. Langmuir. 2018 Oct 2. doi: 10.1021/acs.langmuir.8b02082. [Epub ahead of print] PubMed PMID: 30278138.

4: Fariya N. Protocol identification and preservation of myxozoan parasites for microscopy with silver nitrate (Klein's dry) staining technique. Microsc Res Tech. 2018 Oct 2. doi: 10.1002/jemt.23109. [Epub ahead of print] PubMed PMID: 30277291.

5: Arévalo-Gallegos A, Garcia-Perez JS, Carrillo-Nieves D, Ramirez-Mendoza RA, Iqbal HM, Parra-Saldívar R. Botryococcus braunii as a bioreactor for the production of nanoparticles with antimicrobial potentialities. Int J Nanomedicine. 2018 Sep 20;13:5591-5604. doi: 10.2147/IJN.S174205. eCollection 2018. PubMed PMID: 30271149; PubMed Central PMCID: PMC6154714.

6: Wu J, Zhang L, Bu X, Li P, Zhao B, Tian Y. Determination of the illegal adulteration of natural healthcare products with chemical drugs using surface-enhanced Raman scattering. Analyst. 2018 Sep 28. doi: 10.1039/c8an01286e. [Epub ahead of print] PubMed PMID: 30265267.

7: Shen J, Cui C, Li J, Wang L. In Situ Synthesis of a Silver-Containing Superabsorbent Polymer via a Greener Method Based on Carboxymethyl Celluloses. Molecules. 2018 Sep 27;23(10). pii: E2483. doi: 10.3390/molecules23102483. PubMed PMID: 30262771.

8: Aziz SB, Faraj MG, Abdullah OG. Impedance Spectroscopy as a Novel Approach to Probe the Phase Transition and Microstructures Existing in CS:PEO Based Blend Electrolytes. Sci Rep. 2018 Sep 25;8(1):14308. doi: 10.1038/s41598-018-32662-1. PubMed PMID: 30254202; PubMed Central PMCID: PMC6156599.

9: Aoki S, Yamakawa K, Kubo K, Takeshita J, Takeuchi M, Nobuoka Y, Wada R, Kikuchi M, Sawai J. Antibacterial Properties of Silicone Membranes after a Simple Two-Step Immersion Process in Iodine and Silver Nitrate Solutions. Biocontrol Sci. 2018;23(3):97-105. doi: 10.4265/bio.23.97. PubMed PMID: 30249968.

10: Ejaz M, Raja NI, Mashwani ZU, Ahmad MS, Hussain M, Iqbal M. Effect of silver nanoparticles and silver nitrate on growth of rice under biotic stress. IET Nanobiotechnol. 2018 Oct;12(7):927-932. doi: 10.1049/iet-nbt.2018.0057. PubMed PMID: 30247132.

11: Xu M, Liu J, Xu X, Liu S, Peterka F, Ren Y, Zhu X. Synthesis and Comparative Biological Properties of Ag-PEG Nanoparticles with Tunable Morphologies from Janus to Multi-Core Shell Structure. Materials (Basel). 2018 Sep 20;11(10). pii: E1787. doi: 10.3390/ma11101787. PubMed PMID: 30241283.

12: Han R, Khalid M, Juan J, Huang D. Exogenous glycine inhibits root elongation and reduces nitrate-N uptake in pak choi (Brassica campestris ssp. Chinensis L.). PLoS One. 2018 Sep 21;13(9):e0204488. doi: 10.1371/journal.pone.0204488. eCollection 2018. PubMed PMID: 30240454; PubMed Central PMCID: PMC6150514.

13: Pamphlett R, Bishop DP, Kum Jew S, Doble PA. Age-related accumulation of toxic metals in the human locus ceruleus. PLoS One. 2018 Sep 19;13(9):e0203627. doi: 10.1371/journal.pone.0203627. eCollection 2018. PubMed PMID: 30231068; PubMed Central PMCID: PMC6145836.

14: Vitse J, Tchero H, Meaume S, Dompmartin A, Malloizel-Delaunay J, Géri C, Faure C, Herlin C, Teot L. Silver Sulfadiazine and Cerium Nitrate in Ischemic Skin Necrosis of the Leg and Foot: Results of a Prospective Randomized Controlled Study. Int J Low Extrem Wounds. 2018 Sep;17(3):151-160. doi: 10.1177/1534734618795534. PubMed PMID: 30222081.

15: Santos AF, Ferreira IP, Pinheiro CB, Santos VG, Lopes MTP, Teixeira LR, Rocha WR, Rodrigues GLS, Beraldo H. [Ag(L)NO(3)] Complexes with 2-Benzoylpyridine-Derived Hydrazones: Cytotoxic Activity and Interaction with Biomolecules. ACS Omega. 2018 Jun 30;3(6):7027-7035. doi: 10.1021/acsomega.8b00533. Epub 2018 Jun 28. PubMed PMID: 30221236; PubMed Central PMCID: PMC6130902.

16: Womack JP, Kropa J, Jimenez Stabile M. Epistaxis: Outpatient Management. Am Fam Physician. 2018 Aug 15;98(4):240-245. PubMed PMID: 30215971.

17: Omran BA, Nassar HN, Younis SA, Fatthallah NA, Hamdy A, El-Shatoury EH, El-Gendy NS. Physiochemical properties of Trichoderma longibrachiatum DSMZ 16517-synthesized silver nanoparticles for the mitigation of halotolerant sulphate-reducing bacteria. J Appl Microbiol. 2018 Sep 10. doi: 10.1111/jam.14102. [Epub ahead of print] PubMed PMID: 30199141.

18: Bortoli LD, Palácio SM, Hermes E, Zenatti DC, Veit MT, Campos ÉA. Removal of silver nanoparticles coated with different stabilizers from aqueous medium by electrocoagulation. Environ Technol. 2018 Sep 10:1-12. doi: 10.1080/09593330.2018.1521877. [Epub ahead of print] PubMed PMID: 30198817.

19: Parveen A, Kulkarni N, Yalagatti M, Abbaraju V, Deshpande R. In vivo efficacy of biocompatible silver nanoparticles cream for empirical wound healing. J Tissue Viability. 2018 Aug 30. pii: S0965-206X(18)30031-7. doi: 10.1016/j.jtv.2018.08.007. [Epub ahead of print] PubMed PMID: 30190175.

20: Guo Z, Cui K, Zeng G, Wang J, Guo X. Silver nanomaterials in the natural environment: An overview of their biosynthesis and kinetic behavior. Sci Total Environ. 2018 Dec 1;643:1325-1336. doi: 10.1016/j.scitotenv.2018.06.302. Epub 2018 Jul 4. Review. PubMed PMID: 30189549.Explore Compound Types

Get ideal chemicals from 750K+ compounds - Analytical Chemistry: Silver nitrate is employed in titrations to detect halide ions due to its ability to form precipitates with chloride, bromide, or iodide ions